molecular formula C41H24N6Na8O29S8 B1678652 NF449 octasodium salt CAS No. 627034-85-9

NF449 octasodium salt

Cat. No. B1678652
M. Wt: 1505.1 g/mol
InChI Key: KCBZSNWCUJBMHF-UHFFFAOYSA-F
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Description

NF449 octasodium salt is a highly potent P2X1 receptor antagonist . It suppresses the rate of GTP [γS] binding to G sα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks the coupling of β-adrenergic receptors to G s . It is also a G sα -selective G Protein antagonist .


Molecular Structure Analysis

The molecular structure of NF449 octasodium salt is represented by the formula C41H24N6Na8O29S8 . The exact structural details are not provided in the search results.

Scientific Research Applications

Inhibition of Platelet Functions and Thrombosis

NF449 octasodium salt has been studied for its ability to inhibit platelet functions and thrombosis. Research by Hechler et al. (2005) revealed that NF449 can selectively antagonize the platelet P2X1 receptor. This antagonism affects platelet function and reduces aggregation, particularly in the context of collagen-induced platelet activation. In mouse models, NF449 demonstrated efficacy in reducing intravascular platelet aggregation and the size of thrombi formed after injury without significantly prolonging bleeding time, suggesting potential applications in developing new antithrombotic drugs (Hechler et al., 2005).

Interaction with Virus Capsids

NF449 has also been identified as having interactions with virus capsids. Nishimura et al. (2015) found that NF449 can prevent virus attachment to target cells by blocking interactions with specific receptors. This was specifically observed in the context of enterovirus A71 (EV-A71), where NF449 hindered the virus's attachment to the P-selectin ligand, PSGL-1, and heparan sulfate glycosaminoglycan. The study suggests that NF449 and related compounds may be useful in developing treatments that target viral infections by preventing virus-cell interactions (Nishimura et al., 2015).

Selective Antagonism at P2X Receptors

NF449's selective antagonism at P2X receptors has been extensively studied. Kassack et al. (2004) analyzed structure-activity relationships of NF449 analogues, confirming NF449 as the most potent and selective known P2X1 receptor antagonist. Their research highlights the specificity of NF449's interaction with P2X1 receptors, distinguishing it from its effects on other P2 receptors. This study provides valuable insights into the molecular basis of NF449's selective antagonism, which could be instrumental in the rational design of drugs targeting P2X receptors (Kassack et al., 2004).

Role in Molecular Recognition and Catalysis

NF449's potential role in molecular recognition and catalysis has been indicated by studies on noble metal nanoparticles. Yang et al. (2013) described the crystal structures and theoretical analysis of noble metal nanoparticles stabilized by organic ligands, such as fluorinated arylthiols, indicating a high negative charge per nanoparticle. This high charge could suggest potential applications of NF449 in molecular recognition and catalysis, given its anionic nature and ability to interact with positively charged species (Yang et al., 2013).

Safety And Hazards

The safety and hazards associated with NF449 octasodium salt are not explicitly detailed in the search results .

properties

IUPAC Name

octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBZSNWCUJBMHF-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H24N6Na8O29S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NF449 octasodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Braun, J Rettinger, M Ganso, M Kassack… - Naunyn-Schmiedeberg's …, 2001 - Springer
… NF449 octasodium salt and arecaidine propargyl ester hydrobromide (APE) were synthesized as previously described (WolfPflugmann et al. 1989; Hohenegger et al. 1998). Other …
Number of citations: 86 link.springer.com
JA Angus, CE Wright - European Journal of Pharmacology, 2015 - Elsevier
… NF449 octasodium salt … Drugs used and suppliers were: adenosine triphosphate (ATP; Sigma, St Louis, MO, USA); NF449 octasodium salt (4,4′,4″,4‴-[carbonylbis[imino-5,1,3-…
Number of citations: 11 www.sciencedirect.com
JS Carroll, CJ Ku, W Karunarathne… - Analytical …, 2007 - ACS Publications
… For studies involving the inhibition of the P2x receptor, a 100 μM stock solution of NF449 octasodium salt ,4‘,4‘ ‘,4‘ ‘‘-xarbonylbis[imino-5,1,3-benzenetriyl bis(carbonylimino)]tetrakis(…
Number of citations: 57 pubs.acs.org
AC Mazeh, JA Angus, CE Wright - Autonomic Neuroscience, 2019 - Elsevier
The vas deferens responds to a single electrical pulse with a biphasic contraction caused by cotransmitters ATP and noradrenaline. Removing Mg 2+ (normally 1.2 mM) from the …
Number of citations: 2 www.sciencedirect.com
AC Mazeh, JA Angus, CE Wright - European Journal of Pharmacology, 2021 - Elsevier
… NF449 octasodium salt … Drugs used were: (−)-cannabidiol (Cayman Chemical, Ann Arbor, MI, USA); NF449 octasodium salt (4,4′,4″,4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(…
Number of citations: 1 www.sciencedirect.com
M Marin, Y Du, C Giroud, JH Kim, M Qui… - Assay and drug …, 2015 - liebertpub.com
HIV-1 initiates infection by merging its envelope membrane with the target cell membrane, a process that is mediated by the viral Env glycoprotein following its sequential binding to …
Number of citations: 29 www.liebertpub.com
N Wyhs, D Walker, H Giovinazzo… - Journal of …, 2014 - journals.sagepub.com
Methylated DNA binding proteins such as Methyl-CpG Binding Domain Protein 2 (MBD2) can transduce DNA methylation alterations into a repressive signal by recruiting transcriptional …
Number of citations: 29 journals.sagepub.com
C Kennedy, PN Tasker, G Gallacher… - Journal of …, 2007 - Soc Neuroscience
Acetylcholine and ATP are excitatory cotransmitters in parasympathetic nerves. We used P2X 1 receptor antagonists to further characterize the purinergic component of …
Number of citations: 58 www.jneurosci.org
C Lettl, F Schindele, G Testolin, A Bär, T Rehm… - 2020 - hzi.openrepository.com
Type IV secretion systems are protein secretion machineries that are frequently used by pathogenic bacteria to inject their virulence factors into target cells of their respective hosts. In …
Number of citations: 4 hzi.openrepository.com
BM Kadakkuzha, TP Spicer, P Chase… - ASSAY and Drug …, 2014 - liebertpub.com
… No: E3520), NF449 octasodium salt (cat. No: 1391), and suramin hexasodium (cat. No: 1472) were … NF449 octasodium salt 95±1 1.2 Potent G protein antagonist, selective for Gs-alpha …
Number of citations: 6 www.liebertpub.com

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